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Compound of Interest

Compound Name: Heptanohydrazide

Cat. No.: B1581459

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the utility of heptanohydrazide as a foundational scaffold for
constructing novel bioactive molecules. We delve into its derivatization, primarily into
hydrazones, and survey the significant pharmacological activities exhibited by these
derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

Introduction: The Hydrazide Scaffold

Hydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH:
functional group. They serve as crucial building blocks in medicinal chemistry due to their
reactive nature, which allows for the straightforward synthesis of a wide array of derivatives.[1]
[2] The hydrazide moiety is present in numerous bioactive compounds, contributing to a diverse
range of biological activities.[3]

Heptanohydrazide (C7H16N20) is a simple aliphatic hydrazide that provides a non-aromatic,
flexible carbon chain. This feature makes it an interesting starting point for developing new
chemical entities where properties like lipophilicity and conformational flexibility are modulated.

Chemical Properties of Heptanohydrazide:
e Molecular Formula: C7H16N20][4]

e Molecular Weight: 144.21 g/mol [4]
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e CAS Number: 22371-32-0[4]
e Structure: CCCCCCC(=O)NN[4]

The primary utility of heptanohydrazide in synthesis is its reaction with various aldehydes and
ketones to form stable heptanohydrazone derivatives. This reaction provides a robust platform
for introducing diverse functional groups and pharmacophores, enabling the exploration of
structure-activity relationships (SAR).

Synthesis of Heptanohydrazide Derivatives: The
Hydrazone Linkage

The most common and direct application of heptanohydrazide as a building block is in the
synthesis of N-acylhydrazones. This involves a condensation reaction between the terminal
amino group of heptanohydrazide and a carbonyl group of an aldehyde or ketone.[5][6] This
reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: General Synthesis of
Heptanohydrazones

A representative procedure for synthesizing hydrazone derivatives from heptanohydrazide is
as follows:

o Dissolution: Dissolve heptanohydrazide (1 mmol) in a suitable solvent such as ethanol or
methanol (15-20 mL).

» Addition of Carbonyl: To this solution, add an equimolar amount (1 mmol) of the desired
substituted aldehyde or ketone.

o Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the
carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

o Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to
8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

« |solation: Upon completion, the reaction mixture is cooled. The resulting solid product is
typically collected by filtration, washed with cold solvent (e.g., ethanol) to remove unreacted
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starting materials, and then dried under vacuum.

« Purification: If necessary, the crude product can be purified by recrystallization from an
appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure
hydrazone derivative.[7]

The workflow from synthesis to biological evaluation is a critical pathway in drug discovery.

Click to download full resolution via product page

Caption: Drug discovery workflow using heptanohydrazide derivatives.

Biological Activities and Applications

Derivatives of hydrazides are known to exhibit a wide spectrum of biological activities, including
antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[8][9]

Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents.[10] Their
mechanism of action can vary, but often involves the inhibition of essential microbial enzymes
or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for
representative hydrazone derivatives against various bacterial strains. While not derived from
heptanohydrazide specifically, these data illustrate the potential of the scaffold.
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R-Group on ]
Compound ID Test Organism  MIC (pg/mL) Reference
Hydrazone
4-hydroxy-3-
1 methoxybenzylid  Escherichia coli 12.5 [10]
ene
4-hydroxy-3-
) Staphylococcus
1 methoxybenzylid 6.25 [10]
aureus
ene
4-
] ) S. aureus ATCC
2 (dimethylamino)b 7.81 [10]
_ 6538
enzylidene
4- : .
_ , Bacillus subtilis
2 (dimethylamino)b 1.95 [10]
) ATCC 6633
enzylidene
3 (Polyhydroquinoli  Listeria - (15.3 mm 1]
ne derivative) monocytogenes inhibition)
Adamantane-1- S. aureus & E.
4 _ _ <1.95 [12]
carbohydrazide coli

Experimental Protocol: Broth Microdilution Method for MIC Determination

o Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter
plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

 Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a
final concentration of approximately 5 x 10> CFU/mL.

o Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are
included on each plate. A standard antibiotic (e.g., ampicillin, streptomycin) is used as a
reference control.[10]

 Incubation: The plates are incubated at 37°C for 18-24 hours.
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» Analysis: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX-1 and

COX-2).[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these

enzymes. Hydrazide derivatives have been investigated as potential anti-inflammatory agents,

with some showing activity comparable to standard drugs like diclofenac.[14]

Quantitative Data: Anti-inflammatory Activity of Acid Hydrazide Derivatives

The table below shows the percentage inhibition of paw edema in an animal model of

inflammation.
% Inhibition of
Compound Standard
) Dose (mgl/kg) Edema (after . Reference
Substituent (Diclofenac)
4h)
0-NOz2 Nicaotinic
, 20 35.73 38.85% [14]
Hydrazide
0-NOz2 Nicotinic
_ 50 25.12 38.85% [14]
Hydrazide
m-NO:z Nicotinic
_ 20 37.29 38.85% [14]
Hydrazide
m-NO:z Nicotinic
50 34.17 38.85% [14]

Hydrazide

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

o Animal Model: Wistar albino rats are used. The animals are fasted overnight before the

experiment.

o Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5%

carboxymethyl cellulose), are administered orally at a specific dose (e.g., 20 or 50 mg/kg).
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The control group receives only the vehicle, and the standard group receives a reference
drug like diclofenac sodium.

e Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1%
carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of
each rat to induce localized edema.

e Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4
hours after the carrageenan injection.

» Calculation: The percentage inhibition of edema is calculated for each group relative to the
control group.[14]

The mechanism of many anti-inflammatory drugs involves the inhibition of the cyclooxygenase
(COX) pathway, which converts arachidonic acid into prostaglandins.
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Caption: Potential inhibition of the COX pathway by hydrazone derivatives.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new
antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[15]
Hydrazone derivatives have been identified as promising candidates for anticonvulsant agents
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[16][17] Their activity is often evaluated in standard animal models such as the maximal
electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Quantitative Data: Anticonvulsant Activity of Hydrazone Derivatives

The following table presents data from anticonvulsant screening of salicyloyl hydrazone

derivatives.

Compound MES Test (% scPTZ Test (%

Substituent Protection) Protection) Reference
4-Br 75 50 [17]

4-Cl 50 25 [17]

4-F 50 25 [17]
2,4-diCl 50 25 [17]
Phenytoin (Standard) 100 - [18]
Valproate (Standard) - 100 [16]

Experimental Protocol: Maximal Electroshock (MES) Test

e Animal Model: Swiss albino mice are used for the assay.

e Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally
(p.0.) at a fixed dose (e.g., 100 mg/kg).

 Induction of Seizure: After a set period (e.g., 30-60 minutes), a maximal electrical stimulus
(e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

¢ Observation: The mice are observed for the presence or absence of the tonic hind limb
extension phase of the seizure.

e Analysis: The ability of the compound to abolish the tonic hind limb extension is recorded as
a measure of protection.[17]
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The structural features required for anticonvulsant activity often include an aromatic ring, a
hydrogen-bonding domain, and a hydrophobic unit. The hydrazone scaffold can be readily
modified to incorporate these pharmacophoric elements.

Heptanohydrazone Core Structure
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Caption: Pharmacophoric features of hydrazones for anticonvulsant activity.

Conclusion

Heptanohydrazide serves as an exemplary and highly effective building block in medicinal
chemistry. Its simple, aliphatic structure combined with the reactive hydrazide functional group
provides an accessible and versatile platform for synthesizing diverse libraries of hydrazone
derivatives. Research has consistently shown that the hydrazide-hydrazone scaffold is a
"privileged structure” associated with a wide range of significant biological activities, including
antimicrobial, anti-inflammatory, and anticonvulsant properties. The straightforward synthesis
and potential for facile structural modification make heptanohydrazide and related hydrazides
powerful tools for lead generation and optimization in modern drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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